Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate
Description
Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-azepine ring system. The tert-butyl carbamate group at the 6-position enhances steric protection and modulates solubility, making it a common motif in medicinal chemistry for stabilizing intermediates during synthesis . Its InChIKey (VAWQHBFBQPFJEO-UHFFFAOYSA-N) and CAS number (1630907-05-9) confirm its unique stereochemical and structural identity . The compound is primarily utilized as a precursor in the synthesis of bioactive molecules, particularly those targeting neurological and cardiovascular receptors.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-10-8-14-9-11(10)5-7-15/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
BQMAENMWXMYUEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Types of Reactions
| Reaction Type | Common Reagents | Potential Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids, ketones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols, amines |
| Substitution | Halogenating agents, nucleophiles | Diverse functionalized derivatives |
Medicinal Chemistry
Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate has shown promise as a candidate for drug development due to its structural features that allow interaction with specific biological pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrroloazepines exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is linked to apoptosis induction and cell cycle arrest. For instance:
- Cytotoxicity Assays : Compounds were tested against human cancer cell lines, showing IC50 values indicating potent anticancer activity.
Antioxidant Properties
The antioxidant potential of this compound has been investigated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results indicate that certain derivatives significantly reduce oxidative stress markers in vitro.
Organic Synthesis
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries essential for drug discovery and development.
Industrial Applications
The compound can be utilized in the production of specialty chemicals and materials due to its reactivity and stability. It is suitable for various applications in the manufacture of polymers and advanced materials.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of tert-butyl octahydropyrrolo[3,4-D]azepine exhibited significant cytotoxic effects on breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.
Case Study 2: Antioxidant Activity
Research utilizing the DPPH assay showed that certain derivatives of this compound effectively scavenged free radicals. This study highlighted its potential use in developing antioxidants for therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between the target compound and its analogs:
Key Observations:
Core Heterocycle Differences: The target compound’s pyrroloazepine ring contrasts with VCP333’s thienoazepine (sulfur-containing) core, which confers distinct electronic properties and receptor-binding affinities. Thienoazepines like VCP333 exhibit enhanced adenosine A1 receptor agonism due to sulfur’s polarizability . The pyridine variant (pyrrolo[3.4-B]pyridine) lacks the azepine ring’s flexibility, reducing its utility in conformational-dependent biological interactions .
Substituent Effects: VCP333’s 4-chlorobenzoyl and amino groups enable allosteric modulation of adenosine receptors, unlike the unsubstituted target compound . The spiro-diazaspiro compound (EP 4374877) incorporates fluorinated aryl groups and a pyrimidine moiety, optimizing kinase inhibition via hydrophobic and π-π stacking interactions .
Therapeutic Applications :
- VCP333 demonstrates cardioprotective efficacy in ischemia-reperfusion injury models, outperforming partial agonists like VCP102 in reducing myocardial damage .
- The target compound’s lack of bioactive substituents limits its direct therapeutic use but highlights its role as a versatile synthetic intermediate.
Biological Activity
Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 240.34 g/mol. Its IUPAC name indicates a pyrroloazepine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate |
| InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-10-8-14-9-11(10)5-7-15/h10-11,14H,4-9H2,1-3H3 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological pathways. Preliminary studies suggest that this compound may function as an inhibitor or modulator of various cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.
- Receptor Interaction : It may interact with receptors linked to neurological functions, indicating possible applications in neuropharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrroloazepine family. For instance:
- Cytotoxicity Assays : Research demonstrated that derivatives of pyrroloazepines exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
Antioxidant Properties
The antioxidant activity of this compound has also been explored:
- DPPH Assay : Compounds were tested for their ability to scavenge free radicals using the DPPH method. Results indicated that certain derivatives significantly reduced oxidative stress markers in vitro .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl (3aS,7aR)-2,3,3a,4,5,6,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate | Moderate anticancer activity |
| Tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate | Strong anti-inflammatory properties |
The unique structure of tert-butyl octahydropyrrolo[3,4-D]azepine allows for distinct interactions compared to these related compounds.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate, and what key reaction parameters influence yield and purity?
The synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. Key parameters include:
- Temperature control : Critical for avoiding side reactions, particularly in cyclization steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are often used to enhance reaction efficiency.
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or palladium catalysts may accelerate specific steps like cross-coupling reactions .
Q. How is the molecular structure of this compound typically characterized?
Structural confirmation relies on:
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with DEPT-135 clarifying CH₂/CH₃ groups.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use chemical-resistant gloves, lab coats, and safety goggles.
- Respiratory protection : For powder handling, employ NIOSH-approved P95 respirators or equivalent.
- Environmental controls : Avoid drainage contamination; use fume hoods for volatile steps .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for derivatives of this compound?
Q. What advanced reaction engineering approaches optimize the synthesis under scaled-up conditions?
- Continuous flow reactors : Improve heat/mass transfer and reduce reaction times. For example, microfluidic systems enable precise control of exothermic steps (e.g., azepine ring formation) .
- Process analytical technology (PAT) : In-line FTIR or HPLC monitors intermediate formation, enabling real-time adjustments .
Q. How does the stereochemical configuration influence biological activity in medicinal chemistry research?
- Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate specific enantiomers.
- Molecular docking studies : Compare binding affinities of stereoisomers with biological targets (e.g., GPCRs or kinases). For example, the (3aR,6aR) configuration may enhance hydrogen bonding with active sites .
Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?
- Chromatography optimization : Use gradient elution with silica gel or reverse-phase columns for polar intermediates.
- Crystallization-driven purification : Exploit solubility differences in tert-butyl-protected intermediates using hexane/ethyl acetate mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
